molecular formula C8H11ClFN B6194314 2-fluoro-N,3-dimethylaniline hydrochloride CAS No. 2680538-79-6

2-fluoro-N,3-dimethylaniline hydrochloride

Cat. No.: B6194314
CAS No.: 2680538-79-6
M. Wt: 175.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N,3-dimethylaniline hydrochloride is an organic compound with the molecular formula C8H11FN·HCl. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a fluorine atom is substituted at the ortho position relative to the amino group. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aromatic Nitration and Reduction: The synthesis of 2-fluoro-N,3-dimethylaniline hydrochloride can begin with the nitration of 2-fluorotoluene to produce 2-fluoro-3-nitrotoluene. This intermediate is then reduced to 2-fluoro-3-aminotoluene using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Methylation: The 2-fluoro-3-aminotoluene is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield 2-fluoro-N,3-dimethylaniline.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 2-fluoro-N,3-dimethylaniline hydrochloride can undergo nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

2-fluoro-N,3-dimethylaniline hydrochloride is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme interactions and as a building block for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-fluoro-N,3-dimethylaniline hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-fluoroaniline: Lacks the methyl groups, making it less sterically hindered and potentially less reactive in certain substitution reactions.

    N-methylaniline: Lacks the fluorine atom, which reduces its electron-withdrawing effects and alters its reactivity.

    3-fluoro-N-methylaniline: Similar structure but with different substitution patterns, affecting its chemical and biological properties.

Uniqueness

2-fluoro-N,3-dimethylaniline hydrochloride is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating methyl groups. This dual substitution pattern provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

2680538-79-6

Molecular Formula

C8H11ClFN

Molecular Weight

175.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.